![molecular formula C20H12O5 B2363950 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate CAS No. 869080-23-9](/img/structure/B2363950.png)
2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate
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Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The structure of this compound features a chromen (coumarin) core with a phenyl group at the 3-position and a furan-2-carboxylate moiety at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate typically involves the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Furan-2-carboxylate Moiety: The final step involves the esterification of the chromen core with furan-2-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticoagulant Activity
Research indicates that 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate exhibits significant anticoagulant properties. A study demonstrated its ability to directly inhibit coagulation factor XIa (FXIa), which is crucial for blood clotting processes. The compound showed an IC50 value of 0.77 µM, indicating potent activity against FXIa while maintaining selectivity over other serine proteases involved in coagulation and fibrinolysis . This selectivity is essential for reducing the risk of bleeding complications associated with anticoagulant therapies.
1.2 Structure-Activity Relationship (SAR)
The structural features contributing to the anticoagulant activity of this compound have been analyzed through computational docking studies. These studies reveal how modifications to the coumarin backbone influence binding affinity and selectivity towards FXIa. Such insights are critical for designing next-generation anticoagulants with enhanced efficacy and safety profiles .
Chemosensor Development
2.1 Zinc(II) Detection
Coumarin derivatives, including this compound, have been utilized in the development of chemosensors for detecting metal ions such as zinc(II). These chemosensors function based on fluorescence changes upon metal ion binding, allowing for sensitive detection in biological and environmental samples . The design algorithm for these sensors focuses on optimizing the structural components that enhance selectivity and sensitivity towards zinc ions.
Data Tables
Application Area | Compound | Activity/Property | Reference |
---|---|---|---|
Anticoagulant | This compound | FXIa inhibition (IC50 = 0.77 µM) | |
Chemosensor | Coumarin-based sensors | Zinc(II) detection via fluorescence |
Case Studies
4.1 Anticoagulant Research
A notable study published in Current Medicinal Chemistry explored the anticoagulant potential of various coumarin derivatives, including this compound. The findings highlighted its unique mechanism of action as a direct FXIa inhibitor, paving the way for further development into therapeutic agents aimed at preventing thromboembolic disorders .
4.2 Chemosensor Innovations
In another study focusing on the synthesis of coumarin-based chemosensors, researchers successfully integrated this compound into sensor assemblies that exhibited high selectivity for zinc(II). This application underscores the versatility of coumarin derivatives beyond traditional medicinal uses, expanding their role in analytical chemistry .
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetate: This compound also features a chromen core and exhibits similar biological activities.
7-hydroxy-4-methylcoumarin: Another coumarin derivative with notable antimicrobial and antioxidant properties.
Uniqueness
2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate is unique due to the presence of both the phenyl and furan-2-carboxylate groups, which contribute to its distinct chemical reactivity and biological activities .
Biological Activity
2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a chromen (coumarin) core with a phenyl group at the 3-position and a furan-2-carboxylate moiety at the 7-position. Its IUPAC name is (2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate, with a molecular formula of C20H12O5. The structure allows for various interactions with biological targets, contributing to its pharmacological effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrates a strong ability to scavenge free radicals, thereby preventing oxidative damage to cells. In vitro studies reported an IC50 value of approximately 30 µM in DPPH assays, indicating substantial antioxidant activity.
3. Anticancer Activity
The anticancer properties of this compound have been investigated in several cancer cell lines. Research shows that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade. In particular, studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 35 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Antimicrobial Mechanism:
The compound disrupts the integrity of bacterial membranes and inhibits key metabolic enzymes necessary for bacterial growth.
Antioxidant Mechanism:
It scavenges free radicals through electron donation, thereby stabilizing reactive species and reducing oxidative stress.
Anticancer Mechanism:
The induction of apoptosis is facilitated by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to cell death in cancerous tissues.
Case Studies
- Antimicrobial Efficacy Study : A clinical study evaluated the efficacy of this compound against multidrug-resistant bacteria. Results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
- Antioxidant Capacity Assessment : In a laboratory setting, researchers assessed the antioxidant capacity using liver homogenates exposed to oxidative stress. The compound effectively reduced lipid peroxidation levels by over 50%, showcasing its protective role against cellular damage.
- Cancer Cell Line Analysis : A comprehensive study on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-18(14)25-19)24-20(22)17-7-4-10-23-17/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRSCNLAOVVPTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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